

Unveiling Co 102862: A Technical Guide to a State-Dependent Sodium Channel Blocker

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Compound of Interest

Compound Name: Co 102862

Cat. No.: B1669277

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Introduction

Co 102862, also known as V102862, is an orally active anticonvulsant compound that has demonstrated significant efficacy in preclinical rodent models of epilepsy.^[1] Early-stage research has identified its primary mechanism of action as a potent, broad-spectrum, and state-dependent blocker of mammalian voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth overview of the core preclinical data and experimental protocols associated with the early-stage research of **Co 102862**.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Co 102862 exhibits a pronounced state-dependent inhibition of voltage-gated sodium channels, demonstrating a significantly higher affinity for the inactivated state of the channel compared to the resting state. This mechanism is crucial for its anticonvulsant properties, as it preferentially targets rapidly firing neurons, a hallmark of epileptic seizures, while having minimal effect on neurons firing at normal physiological frequencies.

The compound blocks sodium currents (INa) in a voltage-dependent manner. As the membrane potential becomes more depolarized, the potency of **Co 102862** increases.^[1] This is attributed to its slow binding to the inactivated state of the sodium channels.^[1] Furthermore, **Co 102862**

shifts the steady-state availability curve of the sodium channels in the hyperpolarizing direction and significantly slows their recovery from inactivation.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on **Co 102862**.

Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels

Cell Type	Channel Type	Parameter	Value (μM)	Reference
Rat Hippocampal Neurons	Native Na ⁺ Channels	KI (Inactivated State)	~0.6	[1]
Rat Hippocampal Neurons	Native Na ⁺ Channels	KR (Resting State)	>15	[1]
HEK-293 Cells	Recombinant rNav1.2	KI (Inactivated State)	~0.4	[1]
HEK-293 Cells	Recombinant rNav1.2	KR (Resting State)	~30	[1]

Table 2: In Vitro Binding Kinetics to Inactivated rNav1.2 Channels

Parameter	Value	Reference
Association Rate Constant (k ⁺)	~1.7 μM ⁻¹ s ⁻¹	[1]

Table 3: In Vivo Anticonvulsant and Neurological Deficit Data in Rodents

Test	Species	Endpoint	ED50 (mg/kg, p.o.)	Reference
Maximal Electroshock (MES)	Mouse	Tonic Extension	9.7	Carter et al., 1997 (as cited in[1])
Rotarod Ataxia	Mouse	Motor Impairment	32	Carter et al., 1997 (as cited in[1])

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effects of **Co 102862** on voltage-gated sodium currents in isolated neurons and cell lines.

Cell Preparation:

- **Acutely Dissociated Rat Hippocampal Neurons:** Hippocampi were dissected from 1- to 3-day-old Sprague-Dawley rat pups. The tissue was enzymatically dissociated using papain and mechanically triturated to obtain a single-cell suspension. Cells were plated on poly-L-lysine-coated glass coverslips and used for recordings within 4-12 hours.
- **HEK-293 Cells Stably Expressing rNav1.2:** A human embryonic kidney (HEK-293) cell line stably expressing the rat brain type IIA sodium channel α -subunit (rNav1.2) was used. The plasmid pCMV-RIIA containing the rNav1.2 cDNA and a neomycin resistance gene was used for transfection. Stable clones were selected using G418.

Recording Solutions:

- **External Solution (in mM):** 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.3 with NaOH.
- **Internal (Pipette) Solution (in mM):** 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, pH adjusted to 7.3 with CsOH.

Recording Procedure:

- Whole-cell voltage-clamp recordings were performed at room temperature (22-24°C) using an Axopatch 200B amplifier.
- Patch pipettes were pulled from borosilicate glass and had resistances of 2-4 MΩ when filled with the internal solution.
- Series resistance was compensated by 70-80%.
- **Co 102862** was applied using a fast solution exchange system.

Voltage Protocols:

- Current-Voltage (I-V) Relationship: Cells were held at -100 mV, and currents were elicited by 15 ms depolarizing pulses to various test potentials.
- Steady-State Inactivation: Cells were held at -120 mV, and a 500 ms conditioning prepulse to various potentials was applied before a test pulse to 0 mV.
- Recovery from Inactivation: A two-pulse protocol was used. A 500 ms conditioning pulse to 0 mV was followed by a test pulse to 0 mV at varying recovery intervals at -100 mV.

In Vivo Anticonvulsant and Neurotoxicity Assays

Objective: To assess the anticonvulsant efficacy and potential motor impairment of **Co 102862** in rodents.

Animals: Male CF-1 mice were used for these studies.

Drug Administration: **Co 102862** was suspended in 0.5% methylcellulose and administered orally (p.o.).

Maximal Electroshock (MES) Test:

- A 60 Hz alternating current of 50 mA was delivered for 0.2 seconds via corneal electrodes.
- The endpoint was the abolition of the tonic hindlimb extension phase of the seizure.

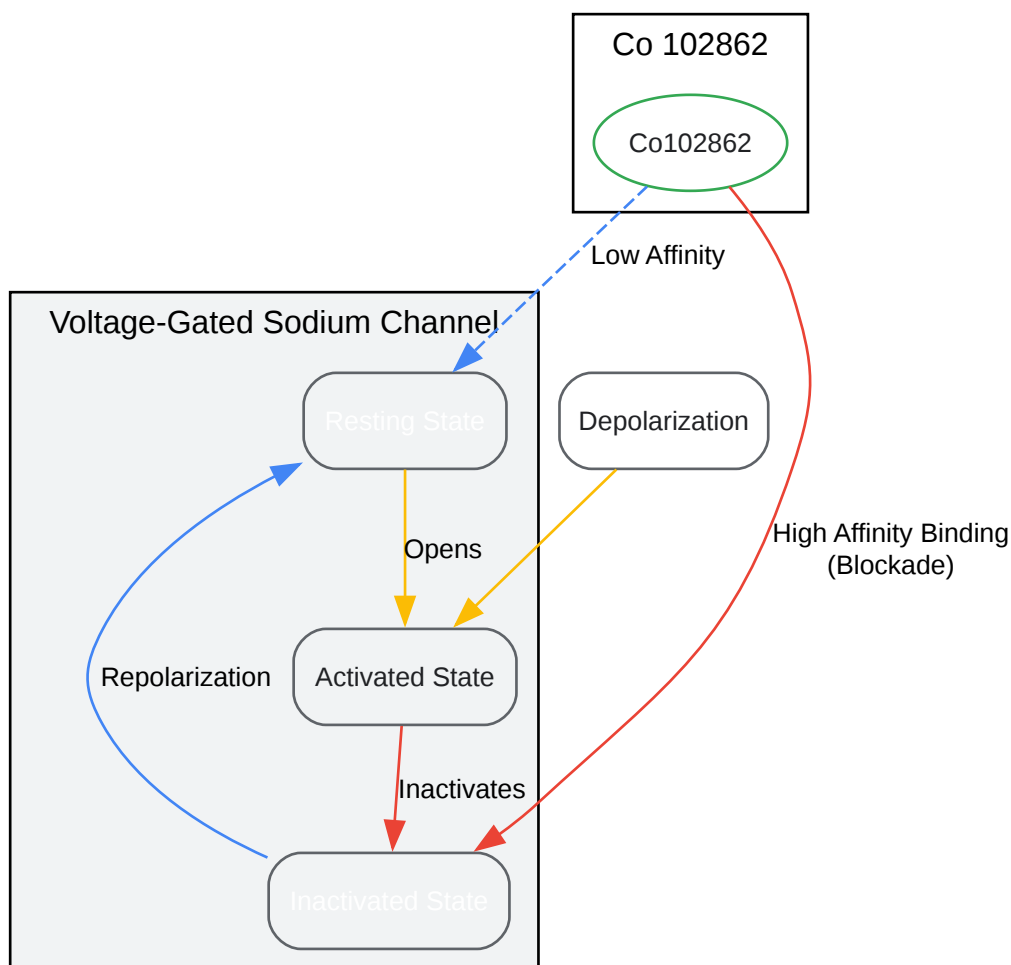
- The dose that protected 50% of the animals from the endpoint (ED50) was determined.

Rotarod Ataxia Test:

- Mice were trained to remain on a rotating rod (6 rpm) for at least 1 minute.
- On the test day, animals were administered **Co 102862**, and their ability to remain on the rotating rod was assessed at various time points.
- The dose that caused 50% of the animals to fall off the rod (TD50) was determined.

Visualizations

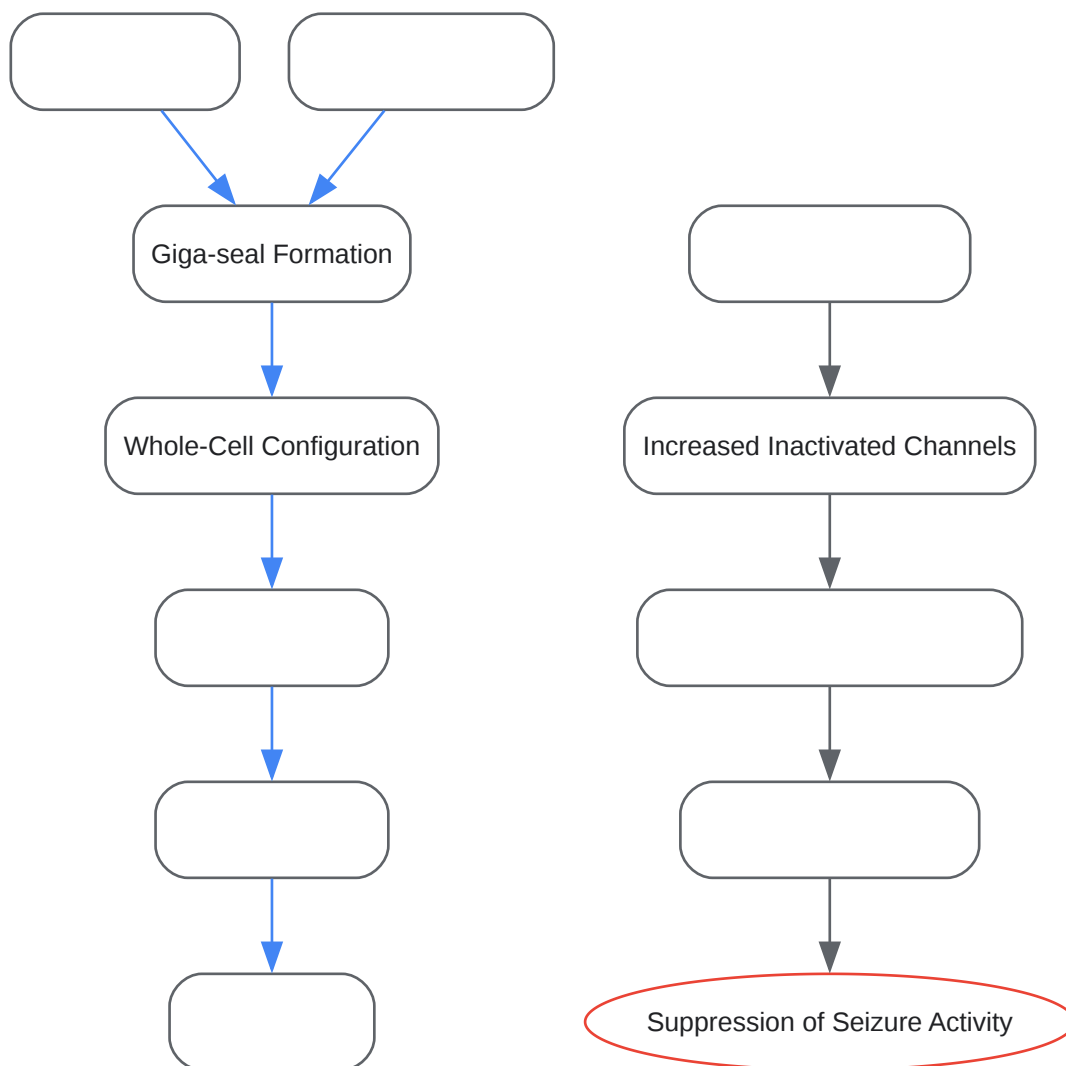
Signaling Pathway: Co 102862 Interaction with Voltage-Gated Sodium Channel



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Caption: **Co 102862** preferentially binds to the inactivated state of VGSCs.

Experimental Workflow: Whole-Cell Patch-Clamp

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References

- 1. V102862 (Co 102862): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
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